molecular formula C19H22N2O3 B268210 N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

カタログ番号 B268210
分子量: 326.4 g/mol
InChIキー: DJUNZEZNXQGMRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

作用機序

BAY 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation.

実験室実験の利点と制限

One of the major advantages of BAY 11-7082 is its specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that BAY 11-7082 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain experimental settings.

将来の方向性

There are several future directions for the research and development of BAY 11-7082. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. BAY 11-7082 may also have potential applications in the treatment of neurodegenerative diseases, as the NF-κB pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BAY 11-7082, as well as its potential side effects and toxicity.

合成法

The synthesis of BAY 11-7082 involves the condensation of 2-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BAY 11-7082 in its pure form.

科学的研究の応用

BAY 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in the regulation of the immune response and is known to be involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

製品名

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-[3-(butanoylamino)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-8-18(22)20-14-9-7-10-15(13-14)21-19(23)16-11-5-6-12-17(16)24-4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

DJUNZEZNXQGMRS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

正規SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。